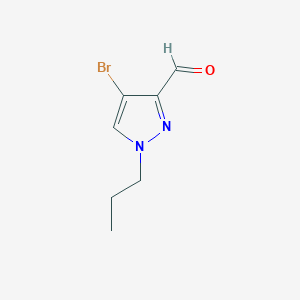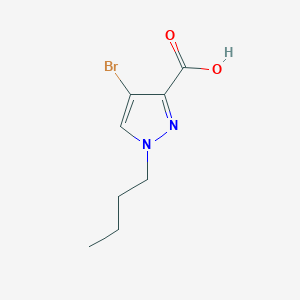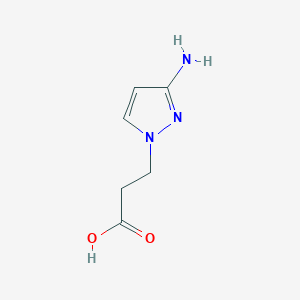
3-(3-amino-1H-pyrazol-1-yl)propanoic acid
説明
3-(3-amino-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 . It is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-(3-amino-1H-pyrazol-1-yl)propanoic acid, has seen significant advancements in recent years. These developments are related to the use of new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis
The molecular structure of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid can be represented by the InChI code: 1S/C6H9N3O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H2,7,8)(H,10,11) and the SMILES string: O=C(O)CCN1N=CC=C1 .科学的研究の応用
Heterocyclic Chemistry and Synthetic Applications
Research indicates that derivatives similar to 3-(3-amino-1H-pyrazol-1-yl)propanoic acid serve as valuable building blocks in the synthesis of a variety of heterocyclic compounds. For instance, compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones have been shown to be pivotal in synthesizing heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others due to their unique reactivity, offering mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020). This underscores the importance of such derivatives in advancing the field of heterocyclic chemistry and facilitating the development of new compounds with potential therapeutic applications.
Biological Activities and Therapeutic Potential
Pyrazoline derivatives, closely related to 3-(3-amino-1H-pyrazol-1-yl)propanoic acid, have been extensively studied for their biological activities, showing a wide range of therapeutic potentials. For example, a variety of pyrazoline compounds have been investigated for their anticancer activities, highlighting the significance of this moiety in the development of new anticancer agents. These investigations reveal that pyrazoline derivatives exhibit promising anticancer properties, encouraging further research in this area to explore their full potential (Ray et al., 2022).
Neurodegenerative Disease Treatment
Pyrazolines have also been identified as potential therapeutic agents for treating neurodegenerative diseases. Pyrazoline-containing compounds have been noted for their neuroprotective properties, which could be beneficial in managing diseases such as Alzheimer’s and Parkinson’s. This highlights the potential of pyrazoline derivatives, related to 3-(3-amino-1H-pyrazol-1-yl)propanoic acid, in contributing to the development of new treatments for neurodegenerative disorders (Ahsan et al., 2022).
Multicomponent Synthesis
Recent advancements have utilized multicomponent reactions (MCRs) for the synthesis of biologically active molecules containing the pyrazole moiety, demonstrating the efficiency and versatility of this approach in creating compounds with significant biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties. This showcases the potential of leveraging MCRs for developing new drugs and bioactive molecules with pyrazole derivatives at their core (Becerra, Abonía, & Castillo, 2022).
Safety And Hazards
将来の方向性
The future research directions for 3-(3-amino-1H-pyrazol-1-yl)propanoic acid and other pyrazole derivatives include the design of novel pyrazoles, the development of innovative synthesis routes, the examination of different potencies of pyrazoles, and the exploration of potential applications of pyrazoles .
特性
IUPAC Name |
3-(3-aminopyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H2,7,8)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLGGTMFZIRFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-amino-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



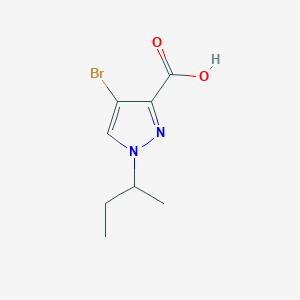
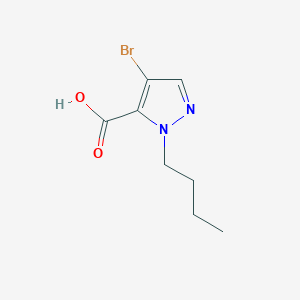
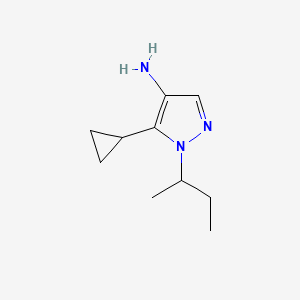
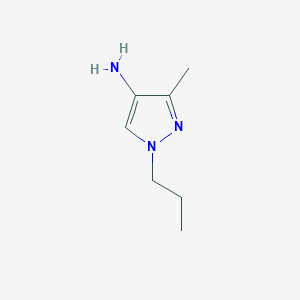
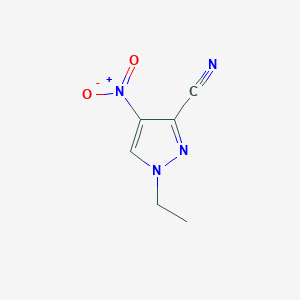
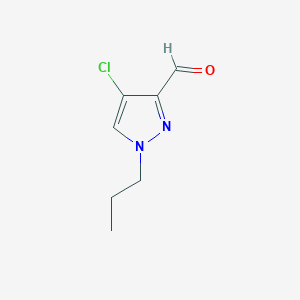
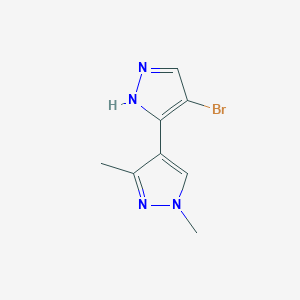
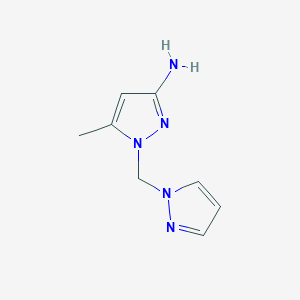


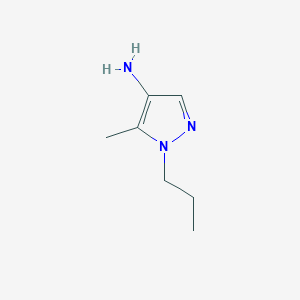
![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B3197704.png)
